Diethyl maleate

Catalog No.
S526035
CAS No.
141-05-9
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl maleate

CAS Number

141-05-9

Product Name

Diethyl maleate

IUPAC Name

diethyl (Z)-but-2-enedioate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5-

InChI Key

IEPRKVQEAMIZSS-WAYWQWQTSA-N

SMILES

CCOC(=O)C=CC(=O)OCC

Solubility

1.40E+04 mg/L @ 30 °C (exp)

Synonyms

diethyl maleate, diethyl maleic acid diester, diethylmaleate, ethyl hydrogen maleate, ethyl maleate, maleic acid diethyl ester, maleic acid, ethyl ester, monoethyl maleate

Canonical SMILES

CCOC(=O)C=CC(=O)OCC

Isomeric SMILES

CCOC(=O)/C=C\C(=O)OCC

Description

The exact mass of the compound Diethyl maleate is 172.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Supplementary Records. It belongs to the ontological category of maleate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl maleate is an organic compound classified as a maleate ester, with the chemical formula C8H12O4C_8H_{12}O_4 and a CAS Registry number of 141-05-9. It appears as a colorless liquid at room temperature, with a melting point of -10°C and a boiling point of approximately 220°C. This compound is noted for its fruity odor, reminiscent of banana and citrus, although it is no longer used in fragrances due to potential sensitization issues . Diethyl maleate is primarily synthesized through the esterification of maleic acid or maleic anhydride with ethanol, often using sulfuric acid as a catalyst .

DEM's mechanism of action depends on the specific research context. Here are two notable examples:

  • Inhibition of Glutathione Synthesis

    DEM can deplete glutathione (GSH), a vital cellular antioxidant, by alkylating GSH through Michael addition []. This property makes DEM useful in studies on oxidative stress and related diseases.

  • Immunomodulation

    DEM has been shown to modulate the immune system by affecting immune cell function and cytokine production []. This makes it a potential candidate for research on autoimmune diseases and immunotherapies.

DEM poses certain safety concerns:

  • Toxicity: DEM is considered moderately toxic and can cause irritation to skin, eyes, and respiratory tract upon exposure [].
  • Flammability: DEM is flammable with a flash point of 85 °C [].

Inducing Oxidative Stress

  • In Vitro Studies: DEM is commonly used in cell culture experiments to induce oxidative stress, a condition where cells experience an imbalance between free radicals and antioxidants [1]. This allows researchers to study cellular responses to stress and evaluate the effectiveness of antioxidant defenses.

DEM depletes glutathione, a major cellular antioxidant, leading to the accumulation of reactive oxygen species (ROS) [1]. By mimicking conditions of oxidative stress, researchers can gain insights into various diseases associated with it, such as neurodegenerative disorders and aging.

Source

Investigating Renal Function

  • Understanding Kidney Injury: Studies have explored the use of DEM to investigate mechanisms of kidney injury, particularly acute kidney injury (AKI) [2]. DEM administration in animal models can induce AKI, allowing researchers to study the underlying pathways involved in kidney damage.

This research helps identify potential therapeutic targets for preventing or treating AKI, a significant public health concern.

Source

Studying Cancer Biology

  • Cancer Treatment and Monitoring: DEM has been explored for its potential role in cancer treatment [3]. It may exhibit anti-tumor properties by affecting various cellular processes in cancer cells. Additionally, DEM can be used with Positron Emission Tomography (PET) scans to monitor treatment response in some cancers [4].
, particularly as a dienophile in Diels-Alder reactions, which are essential in synthetic organic chemistry. It can undergo reactions that involve the addition of nucleophiles to its double bond due to its unsaturated nature . Additionally, diethyl maleate can be hydrolyzed to yield diethyl malate in the presence of water and acids or bases .

In biological systems, diethyl maleate is known to react enzymatically with glutathione, leading to the depletion of this important antioxidant in cells. This reaction has been studied extensively in rat liver models and has implications for understanding its metabolic effects .

Diethyl maleate exhibits notable biological activity, particularly its ability to modulate cellular pathways associated with cancer. Research indicates that it can inhibit cell growth in transformed cells by affecting glutathione levels and mitogen-activated protein kinase pathways . Furthermore, it has been studied for its potential applications in renal function assessment and cancer treatment monitoring via Positron Emission Tomography .

The compound's ability to deplete glutathione also suggests possible roles in pharmacological applications, particularly in enhancing the efficacy of certain chemotherapeutic agents by altering cellular redox states .

The synthesis of diethyl maleate typically involves the following methods:

  • Esterification Reaction: The most common method involves the direct esterification of maleic anhydride with ethanol. This reaction requires an acid catalyst such as sulfuric acid.
    • Procedure: Combine maleic anhydride and ethanol in a reaction vessel with an acid catalyst and heat under reflux conditions. The reaction proceeds until water is removed from the system.
  • Oxidative Cleavage: Recent studies have explored the selective production of diethyl maleate through oxidative cleavage processes involving lignin-derived compounds. This method highlights sustainable practices in chemical synthesis by utilizing biomass .

Diethyl maleate has diverse applications across various industries:

  • Chemical Synthesis: It serves as a reagent for producing polyaspartic acid esters used in coatings and adhesives.
  • Pesticide Production: It is utilized in synthesizing malathion, an organophosphate insecticide .
  • Polymer Chemistry: The compound is involved in creating unsaturated polyester resins for reinforced materials like fiberglass .
  • Medical

Studies on diethyl maleate have focused on its interactions with biological molecules, particularly glutathione. The compound has been shown to reduce hepatic glutathione levels when administered parenterally, indicating its capacity to influence detoxification pathways within the liver . This interaction underscores its potential implications in drug metabolism and toxicity studies.

Additionally, research has explored its effects on renal function and tumor growth inhibition, providing insights into its therapeutic potential and mechanisms of action .

Diethyl maleate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey CharacteristicsUnique Aspects
Maleic AcidC4H4O4C_4H_4O_4Dicarboxylic acid; used in polymer productionDoes not possess ester functionality
Fumaric AcidC4H4O4C_4H_4O_4Geometric isomer of maleic acid; less reactiveMore stable than diethyl maleate
Diethyl FumarateC8H12O4C_8H_{12}O_4Similar structure; less prone to react as dienophileLacks the glutathione-depleting properties
Diethyl MalateC8H14O5C_8H_{14}O_5Derived from diethyl maleate; more solubleExhibits different biological activities

Diethyl maleate's unique reactivity as a dienophile and its role as a glutathione depleting agent distinguish it from these similar compounds, making it particularly valuable in both synthetic chemistry and biological research contexts .

Laboratory-scale synthesis of diethyl maleate employs various methodological approaches, each offering distinct advantages in terms of reaction efficiency, stereochemical control, and operational simplicity. These techniques serve as the foundation for understanding the fundamental chemistry underlying larger-scale production processes while providing researchers with reproducible methods for compound preparation.

Esterification Protocols Using Thionyl Chloride Catalysis

Thionyl chloride-mediated esterification represents one of the most efficient and widely employed laboratory methods for synthesizing diethyl maleate [6] [7]. This approach leverages the unique reactivity of thionyl chloride (SOCl₂) to facilitate the conversion of maleic acid to its corresponding diethyl ester under controlled conditions. The mechanism involves initial formation of an activated intermediate that enhances the electrophilic character of the carbonyl carbon, thereby promoting nucleophilic attack by ethanol [8] [9].

The protocol typically commences with the dissolution of maleic acid in anhydrous ethanol, followed by the careful dropwise addition of thionyl chloride at temperatures maintained between 0°C and room temperature [10]. The stoichiometric ratio of reactants plays a crucial role in determining reaction efficiency, with optimal results achieved using approximately 1.5 molar equivalents of thionyl chloride relative to maleic acid [7]. The reaction mixture undergoes gradual warming to temperatures ranging from 50°C to 80°C, with reaction times varying from 2 to 6 hours depending on the specific conditions employed [10].

The mechanistic pathway begins with nucleophilic attack of the carboxylic acid oxygen on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate [8]. This intermediate serves as an excellent leaving group, facilitating subsequent nucleophilic substitution by ethanol molecules. The formation of gaseous byproducts, including sulfur dioxide and hydrogen chloride, drives the reaction toward completion while simplifying product purification [6] [9].

Temperature control emerges as a critical parameter in thionyl chloride-catalyzed esterification, as elevated temperatures can promote unwanted side reactions, including the formation of diethyl fumarate through isomerization [11] [12]. Maintaining reaction temperatures below 80°C helps preserve the desired Z-configuration of the product while maximizing yield efficiency [7]. The use of anhydrous conditions proves essential, as the presence of water can lead to hydrolysis of thionyl chloride and reduced reaction efficiency [10].

Workup procedures for thionyl chloride-mediated synthesis typically involve removal of excess solvent under reduced pressure, followed by aqueous extraction to remove acidic impurities [10]. The crude product undergoes washing with saturated sodium bicarbonate solution to neutralize residual acid, followed by drying over anhydrous sodium sulfate [7]. Final purification often employs fractional distillation or column chromatography to achieve the desired purity levels.

Yield optimization in thionyl chloride-catalyzed reactions depends on several factors, including the quality of starting materials, reaction temperature control, and the efficiency of product isolation procedures [7]. Under optimal conditions, this methodology consistently delivers yields ranging from 85% to 95%, making it particularly attractive for laboratory-scale synthesis [10]. The method's reliability and reproducibility have established it as a standard approach in organic synthesis laboratories worldwide.

Safety considerations for thionyl chloride-based synthesis require appropriate ventilation and personal protective equipment due to the corrosive nature of the reagent and the formation of toxic gaseous byproducts [13]. The reaction must be conducted in a well-ventilated fume hood with provisions for trapping hydrogen chloride and sulfur dioxide emissions [6]. Proper disposal of reaction wastes follows established protocols for halogenated and sulfur-containing compounds.

Stereochemical Considerations in Diethyl Maleate Formation

The stereochemical integrity of diethyl maleate during synthesis represents a fundamental concern that directly impacts both product quality and subsequent applications [12] [14]. Diethyl maleate naturally adopts the Z-configuration (cis-arrangement) where both ethyl ester groups are positioned on the same side of the central double bond [4] [5]. This configuration contrasts with its geometric isomer, diethyl fumarate, which exhibits the E-configuration (trans-arrangement) and possesses distinctly different physical and chemical properties [15] [16].

Understanding the factors that influence stereochemical retention during synthesis proves essential for developing reliable synthetic protocols [12]. The Z-configuration of diethyl maleate represents the kinetically controlled product in most esterification reactions, as it forms directly from the corresponding Z-configured maleic acid without requiring geometric rearrangement [5]. However, various reaction conditions can promote isomerization to the thermodynamically more stable E-isomer (diethyl fumarate) [15].

Temperature emerges as the primary factor influencing stereochemical stability during synthesis [11] [12]. Elevated temperatures, particularly those exceeding 100°C, can catalyze the conversion of diethyl maleate to diethyl fumarate through a nucleophile-catalyzed mechanism [14]. This isomerization process involves the formation of a stabilized intermediate that allows rotation around the formerly double bond, ultimately leading to the more thermodynamically stable trans-configuration [12].

The presence of nucleophilic species, including amines, hydroxide ions, and certain phosphorus-containing compounds, can accelerate stereochemical isomerization even at moderate temperatures [14]. Research has demonstrated that the reactivity order for nucleophile-catalyzed isomerization follows the sequence: hydroxide ion > piperidine > azide ion > primary amines > secondary amines [14]. This understanding proves crucial when selecting reaction conditions and purification procedures that minimize unwanted isomerization.

Solvent effects also influence stereochemical stability, with polar protic solvents generally promoting isomerization more readily than aprotic alternatives [14]. The use of ethanol as both reactant and solvent in esterification reactions creates conditions that can facilitate isomerization, particularly in the presence of acid catalysts that can generate trace amounts of nucleophilic species [12]. Careful control of reaction pH and the exclusion of strongly basic conditions help maintain stereochemical integrity.

Mechanistic studies have revealed that stereochemical isomerization proceeds through a Michael addition-elimination pathway, where nucleophiles add to the electron-deficient alkene system before eliminating to restore the double bond [14]. The intermediate formed during this process allows free rotation around the carbon-carbon bond, enabling conversion between geometric isomers [12]. The rate of this process depends on the nucleophilicity of the attacking species and the electrophilic character of the maleate system.

Analytical techniques for monitoring stereochemical purity include nuclear magnetic resonance spectroscopy, which provides distinct signals for the Z and E isomers [12]. Gas chromatography offers another reliable method for quantifying isomeric purity, as the different boiling points of diethyl maleate (225°C) and diethyl fumarate (218°C) enable effective separation [1] [2]. High-performance liquid chromatography can also distinguish between geometric isomers when appropriate column conditions are employed.

Strategies for maintaining stereochemical integrity during synthesis include the use of mild reaction conditions, careful temperature control, and the exclusion of strongly nucleophilic species [14]. The employment of anhydrous conditions and inert atmosphere techniques helps prevent the formation of hydroxide ions that could catalyze isomerization [12]. Additionally, rapid cooling of reaction mixtures and immediate isolation of products minimizes exposure to conditions that might promote geometric rearrangement.

The economic implications of stereochemical control extend beyond simple yield considerations, as the presence of the E-isomer can significantly impact product performance in downstream applications [15]. For instance, the different reactivity profiles of Z and E isomers in polymerization reactions can affect polymer properties and processing characteristics [3]. Consequently, maintaining high stereochemical purity becomes essential for producing commercial-grade diethyl maleate that meets stringent specification requirements.

Industrial Production Processes

Industrial production of diethyl maleate operates on significantly larger scales than laboratory synthesis, necessitating specialized equipment, process optimization, and comprehensive quality control systems [17] [18]. Commercial manufacturing typically involves continuous processes designed to maximize efficiency while maintaining consistent product quality across large production volumes. The transition from laboratory-scale batch reactions to industrial continuous processes requires careful consideration of heat and mass transfer, reaction kinetics, and safety protocols.

Bulk Manufacturing Supply Chains

The bulk manufacturing supply chain for diethyl maleate encompasses a complex network of raw material suppliers, production facilities, and distribution systems designed to meet global demand [3] [18]. Current market analysis indicates that the global diethyl maleate market reached approximately USD 150 million in 2024, with projections suggesting growth to USD 250 million by 2033, representing a compound annual growth rate of 6.5% [18]. This growth trajectory reflects increasing demand across multiple industrial sectors, including pharmaceuticals, agrochemicals, and polymer manufacturing.

Raw material procurement represents the foundation of industrial diethyl maleate production, with maleic anhydride and ethanol serving as the primary feedstocks [17] [19]. Maleic anhydride production typically occurs through the controlled oxidation of benzene or normal-butane in the presence of vanadium pentoxide catalysts at temperatures ranging from 400°C to 500°C [20]. The choice between benzene and butane feedstocks depends on economic factors, regulatory considerations, and regional availability [20]. Ethanol sourcing involves both petroleum-derived synthetic ethanol and bio-based ethanol from fermentation processes, with the selection influenced by cost, sustainability objectives, and regulatory requirements.

Industrial esterification processes typically employ continuous stirred tank reactors or fixed-bed reactor systems operating under carefully controlled temperature and pressure conditions [19]. The European patent EP1678117B1 describes advanced process technologies for maleic acid esterification that achieve high conversion rates while minimizing byproduct formation [17] [21]. These systems incorporate sophisticated heat exchange networks to manage the exothermic nature of esterification reactions while maintaining optimal temperature profiles throughout the reactor system.

Process integration strategies in commercial facilities often combine maleic anhydride production with downstream esterification to create vertically integrated manufacturing complexes [20]. This approach offers advantages in terms of raw material handling, energy utilization, and waste minimization [17]. The integration of maleic anhydride hydrolysis, esterification, and product purification into a single production facility enables better control over product quality and reduces transportation costs associated with intermediate materials.

Supply chain resilience has become increasingly important in diethyl maleate manufacturing, particularly following disruptions experienced during global economic uncertainties [18]. Major producers have implemented diversified sourcing strategies that include multiple suppliers for critical raw materials and alternative production pathways that can be activated during supply chain disruptions [3]. Geographic distribution of production capacity helps ensure continued supply to regional markets even when individual facilities experience operational challenges.

Quality assurance throughout the supply chain involves comprehensive testing protocols at multiple stages, from raw material receipt through final product distribution [22]. Suppliers of maleic anhydride and ethanol must meet stringent purity specifications to ensure consistent product quality in downstream esterification processes [13]. Analytical testing includes measurements of water content, impurity levels, and physical properties that could impact reaction performance or final product characteristics.

Logistics and distribution networks for diethyl maleate accommodate the compound's classification as a combustible liquid with specific handling and transportation requirements [13] [23]. Bulk shipments typically utilize specialized tank containers or tank trucks equipped with appropriate safety systems and loading/unloading equipment [22]. International shipments must comply with various regulatory frameworks, including the International Maritime Dangerous Goods Code and air transport regulations for hazardous materials.

Environmental considerations in supply chain management include the implementation of green chemistry principles and sustainable production practices [18]. Many producers have adopted closed-loop water systems, solvent recovery programs, and waste minimization strategies that reduce environmental impact while improving economic performance [24]. The development of bio-based feedstock alternatives represents an emerging trend that could reshape supply chains toward more sustainable sourcing options.

Market dynamics influencing supply chain decisions include fluctuations in raw material costs, regulatory changes, and evolving customer requirements [18]. The increasing demand for high-purity diethyl maleate in pharmaceutical applications has driven investments in advanced purification technologies and quality control systems [22]. Simultaneously, growth in polymer and coating applications has created demand for larger volume supplies with consistent quality specifications [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline]

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Boiling Point

218.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

1 - 2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G81WQB56OL

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 274 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 269 of 274 companies with hazard statement code(s):;
H317 (99.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (72.49%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.11 mmHg

Pictograms

Irritant

Irritant

Other CAS

68988-24-9
71342-75-1
141-05-9
623-91-6

Wikipedia

Diethyl_maleate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Mining (except Oil and Gas) and support activities
Paint and Coating Manufacturing
2-Butenedioic acid (2Z)-, 1,4-diethyl ester: ACTIVE
2-Butenedioic acid (2E)-, 1,4-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15
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